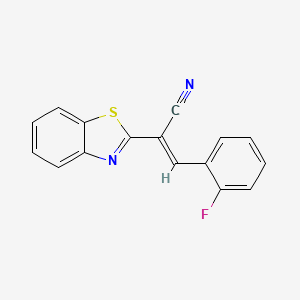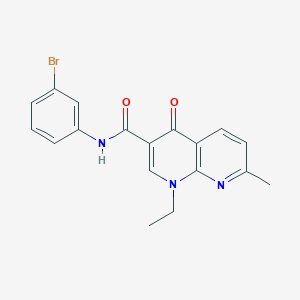
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate, also known as ethyl 5-chloro-2-(prop-2-ynylamino)-1,3-dihydroindene-2-carboxylate, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as indenes and is commonly used as a starting material in the synthesis of various compounds. The purpose of
作用機序
The mechanism of action of Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate has not been extensively studied. However, it is known to inhibit the activity of certain protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, this compound may have potential therapeutic applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate have not been extensively studied. However, it is known to have some cytotoxic effects on cancer cells, which may be related to its ability to inhibit protein kinases. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate is its versatility as a starting material for the synthesis of various compounds. It is also relatively easy to synthesize and has been well-established in the literature. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of cancer and other diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to optimize the synthesis of this compound and to develop new modifications that may improve its properties and expand its applications in scientific research.
合成法
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate can be synthesized through a multistep process that involves the reaction of 5-chloro-1,3-dihydroindene-2-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate chloroformate to yield Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate. The synthesis of this compound has been well-established in the literature, and several modifications have been reported to improve the yield and purity of the final product.
科学的研究の応用
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate has been used in various scientific research studies. It is commonly used as a starting material in the synthesis of various compounds, including biologically active molecules such as inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate has been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-3-13(18)17-15(14(19)20-4-2)8-10-5-6-12(16)7-11(10)9-15/h1,5-7H,4,8-9H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXCDWIYJVXPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


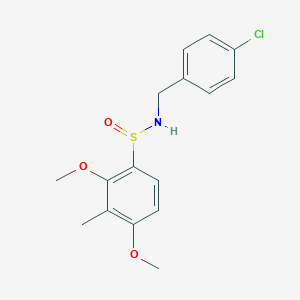
![5-({4-[(2-fluorobenzoyl)amino]phenoxy}methyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide](/img/structure/B2839261.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)
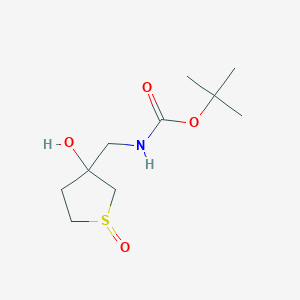
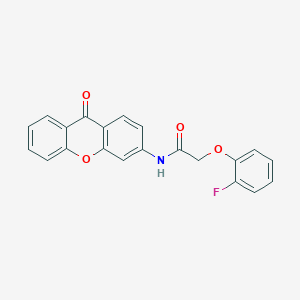
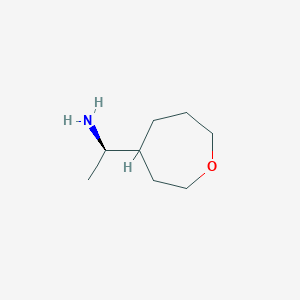
![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/no-structure.png)
![(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2839272.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2839274.png)
![[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol](/img/structure/B2839276.png)
